molecular formula C22H25ClN2O2 B2882174 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride CAS No. 2418705-77-6

9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride

Cat. No.: B2882174
CAS No.: 2418705-77-6
M. Wt: 384.9
InChI Key: GUIAYHSDCURJSX-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique bicyclic structure combined with a fluorenylmethyl group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Diazabicyclo[3.3.1]nonane Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and diesters under acidic or basic conditions.

    Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced via a nucleophilic substitution reaction, where a fluorenylmethyl halide reacts with the diazabicyclo[3.3.1]nonane core.

    Carboxylation: The carboxylate group is typically introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the diazabicyclo[3.3.1]nonane core, potentially reducing imine groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced diazabicyclo[3.3.1]nonane derivatives.

    Substitution: Various substituted fluorenylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride exerts its effects depends on its specific application. Generally, its action involves:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific molecular targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: The free base form without the hydrochloride salt.

    3,7-Diazabicyclo[3.3.1]nonane Derivatives: Compounds with variations in the substituents on the diazabicyclo[3.3.1]nonane core.

    Fluorenylmethyl Derivatives: Compounds with different functional groups attached to the fluorenylmethyl moiety.

Uniqueness

The uniqueness of 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual bicyclic and fluorenylmethyl structure makes it distinct from other compounds with only one of these features.

This comprehensive overview highlights the significance of 9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[331]nonane-3-carboxylate;hydrochloride in various scientific and industrial contexts

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c25-22(24-12-15-9-16(13-24)11-23-10-15)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-8,15-16,21,23H,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIAYHSDCURJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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